molecular formula C11H16N2O4S B13404259 Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester CAS No. 86071-21-8

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester

Cat. No.: B13404259
CAS No.: 86071-21-8
M. Wt: 272.32 g/mol
InChI Key: OUPVTMCNLOJJSK-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester (CAS 86071-21-8) is a sulfonamide-functionalized benzoic acid derivative characterized by:

  • A methyl ester group at the carboxylic acid position.
  • A sulfonamide moiety (-SO₂NH-) at the 2-position of the benzene ring.
  • An isopropyl (1-methylethyl) amino substituent on the sulfonamide group .

This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methyl ester and isopropyl group) and hydrogen-bonding capacity (via the sulfonamide and ester groups).

Properties

IUPAC Name

methyl 2-(propan-2-ylsulfamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-8(2)12-18(15,16)13-10-7-5-4-6-9(10)11(14)17-3/h4-8,12-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPVTMCNLOJJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)NC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388624
Record name Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86071-21-8
Record name Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The sulfonamide group is introduced through a subsequent reaction with an appropriate sulfonyl chloride and an amine, such as isopropylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Substituent Variations on the Sulfonamide Group
(a) Benzoic acid, 3-[(methylsulfonyl)amino]-, methyl ester (CAS 32087-05-1)
  • Key Differences: Replaces the isopropyl amino group with a methylsulfonyl (-SO₂CH₃) substituent.
  • Impact :
    • Lipophilicity : Reduced steric bulk compared to the isopropyl group may enhance solubility in polar solvents .
    • Toxicity : Classified as hazardous (H302, H315, H319, H335), suggesting acute oral toxicity and irritancy .
  • Applications : Used in pharmaceuticals and materials science for thermal stability and optical performance .
(b) Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester (CAS 1195768-19-4)
  • Key Differences : Features a 2,6-difluorophenyl sulfonamide group and an additional fluorine at the 2-position of the benzene ring.
  • Synthetic Complexity: Fluorination requires specialized reagents, impacting scalability .
2.2. Variations in Ester Groups and Benzene Ring Substitutions
(a) Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester
  • Key Differences: Contains a 3,4-dimethoxybenzoyl amino group and a hydroxyl (-OH) substituent at the 3-position.
  • Impact :
    • Solubility : Hydroxyl and methoxy groups improve water solubility, beneficial for drug formulation .
    • Bioactivity : The dimethoxybenzoyl moiety may enhance interactions with aromatic residues in enzymes .
(b) 4-Nitrohistidine methyl ester (CAS 918943-21-2)
  • Key Differences : A nitrohistidine derivative with a methyl ester but lacking the sulfonamide group.
  • Impact: Reactivity: The nitro group (-NO₂) introduces redox activity, useful in prodrug design but increases toxicity risks .
2.3. Substituent Position and Similarity Scoring
  • Structural Similarity Analysis :
    • Using Tanimoto scores (atom pair fingerprint method), methyl-substituted analogues in the meta position exhibit 100% similarity to the target compound, while toluene (lacking functional groups) scores 40% .
    • Key Insight : Substituent position (e.g., ortho vs. para) significantly affects molecular recognition and bioactivity .

Physicochemical and Toxicological Profiles

Property Target Compound Methylsulfonyl Analogue Difluorophenyl Analogue
Molecular Weight ~298.3 g/mol 316.27 g/mol 341.3 g/mol
Lipophilicity (LogP) Moderate (est. 2.5–3.0) Higher (est. 3.2–3.5) Highest (est. 3.8–4.2)
Toxicity (GHS) Not reported H302, H315, H319, H335 Not reported

Biological Activity

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester (CAS No. 38758-15-5) is a compound with significant biological activity. Its structure includes a benzoic acid core modified with an isopropylsulfamoyl group, which contributes to its pharmacological properties. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory effects.

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₄S
Molecular Weight258.34 g/mol
Density1.398 g/cm³
Boiling Point422.1 °C at 760 mmHg
LogP2.584

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties. The sulfonamide group in this compound enhances its interaction with bacterial enzymes, potentially inhibiting growth. A study highlighted that related compounds demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, suggesting a broad spectrum of antibacterial action .

Anticancer Activity

The anticancer potential of benzoic acid derivatives has been extensively studied. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, a derivative exhibited an IC₅₀ value lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy against certain cancer types .

Anti-inflammatory Effects

Benzoic acid derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases. In animal models, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, markers associated with inflammation .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of benzoic acid derivatives against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting the compound's potential as an alternative treatment for resistant infections .

Case Study 2: Cancer Cell Line Studies

In a laboratory setting, benzoic acid derivatives were tested on various cancer cell lines. The results showed that compounds with the isopropylsulfamoyl modification had enhanced cytotoxic effects compared to non-modified versions. This suggests that structural modifications can significantly influence biological activity .

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